![molecular formula C18H15ClN2S B5522879 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5522879.png)
2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1,2,3,4-tetrahydroisoquinoline
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Description
Synthesis Analysis
The synthesis of related tetrahydroisoquinoline derivatives involves complex organic reactions. For instance, Kumar et al. (2007) synthesized a series of compounds starting from N-Chloroacetyl-5-bromoanthranilic acid through multiple steps involving cyclization and substitution reactions to yield various bromoquinazolinones with anti-inflammatory properties (Kumar, Rajput, & Bhati, 2007). Although the specific synthesis of "2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1,2,3,4-tetrahydroisoquinoline" is not detailed, similar synthetic routes may involve key steps such as chloroacylation, cyclization, and aromatic substitution.
Molecular Structure Analysis
The molecular structure of tetrahydroisoquinoline derivatives can be quite complex. For example, Pawar et al. (2011) analyzed the crystal structure of a related tetrahydroisoquinoline compound, noting features such as the dihedral angles between the rings and the conformation of the nitrogen-containing ring (Pawar, Katharigatta, Govender, Kruger, & Maguire, 2011). Such structural analyses are crucial for understanding the physical and chemical properties of these compounds.
Scientific Research Applications
Synthesis and Antibacterial Activity
One of the significant applications of derivatives similar to 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1,2,3,4-tetrahydroisoquinoline is in the synthesis of compounds with potential antibacterial properties. For example, Dabholkar and Tripathi (2011) synthesized compounds with structures similar to the query chemical, which showed antimicrobial activity against various bacteria, such as E. coli and S. aureus, using the disc diffusion method (Dabholkar & Tripathi, 2011).
Anticancer Agents
The synthesis and characterization of isoquinoline derivatives have been researched for their potential application as anticancer agents. Fang et al. (2016) worked on synthesizing novel compounds with an isoquinoline structure, which showed moderate to high levels of antitumor activities against various cancer cell lines (Fang et al., 2016).
Synthesis and Characterization for Antimicrobial Activity
Similarly, Desai et al. (2007) and Desai et al. (2011) synthesized new compounds including isoquinoline derivatives, which were screened for their antibacterial and antifungal activities (Desai et al., 2007), (Desai et al., 2011).
Application in Photochromic Systems
In the field of photochemistry, Yang et al. (2012) explored the use of compounds containing isoquinoline structures in photochromic systems. They studied the thermal stability of these systems in various solvents, contributing to the understanding of photochromic performance in different environments (Yang et al., 2012).
Antiepileptic Research
In neurological research, Russo et al. (2008) investigated the effects of a compound structurally related to the query chemical as a noncompetitive AMPA receptor antagonist in an animal model of epilepsy. Their findings suggested potential applications in the treatment of absence epilepsy (Russo et al., 2008).
Synthesis in Organic Chemistry
Hall and Taurins (1966) explored the synthesis of thiazoloisoquinolines, contributing to the understanding of the chemical synthesis and properties of compounds related to the query chemical (Hall & Taurins, 1966), (Hall & Taurins, 1966).
Anti-inflammatory and Analgesic Agents
Farag et al. (2012) synthesized quinazolinone derivatives, including structures similar to the query chemical, and evaluated their potential as anti-inflammatory and analgesic agents (Farag et al., 2012).
properties
IUPAC Name |
4-(4-chlorophenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2S/c19-16-7-5-14(6-8-16)17-12-22-18(20-17)21-10-9-13-3-1-2-4-15(13)11-21/h1-8,12H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRVEIIBDQITON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC(=CS3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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